molecular formula C14H13ClN2O B5157936 N-[(4-chlorophenyl)(phenyl)methyl]urea

N-[(4-chlorophenyl)(phenyl)methyl]urea

Cat. No. B5157936
M. Wt: 260.72 g/mol
InChI Key: HFFMSNNVCLFDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)(phenyl)methyl]urea, also known as CMU, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-[(4-chlorophenyl)(phenyl)methyl]urea acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, N-[(4-chlorophenyl)(phenyl)methyl]urea increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(phenyl)methyl]urea has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of increased dopamine signaling. Additionally, N-[(4-chlorophenyl)(phenyl)methyl]urea has been found to have antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-chlorophenyl)(phenyl)methyl]urea in lab experiments is its potency as a dopamine transporter inhibitor. This makes it a useful tool for studying dopamine-related disorders. However, one limitation of using N-[(4-chlorophenyl)(phenyl)methyl]urea is its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for the study of N-[(4-chlorophenyl)(phenyl)methyl]urea. One potential direction is the investigation of its potential use in the treatment of drug addiction and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-chlorophenyl)(phenyl)methyl]urea and its potential off-target effects. Finally, the development of more potent and selective dopamine transporter inhibitors may lead to the discovery of new treatments for dopamine-related disorders.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)(phenyl)methyl]urea involves the reaction of 4-chlorobenzyl chloride and phenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-[(4-chlorophenyl)(phenyl)methyl]urea.

Scientific Research Applications

N-[(4-chlorophenyl)(phenyl)methyl]urea has been studied for its potential use as a research tool in various scientific fields. It has been found to be a potent inhibitor of the dopamine transporter, which makes it useful in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia. Additionally, N-[(4-chlorophenyl)(phenyl)methyl]urea has been studied for its potential use in the treatment of drug addiction and depression.

properties

IUPAC Name

[(4-chlorophenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFMSNNVCLFDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)-phenylmethyl]urea

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